2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
Description
Properties
IUPAC Name |
2-amino-8-(2-chlorophenyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKYYUBIVQGUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-chlorobenzaldehyde with guanidine to form an intermediate, which is then cyclized to produce the purine ring system. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purines.
Scientific Research Applications
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and growth. This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Purine Derivatives
Key Structural Variations and Properties
The following table summarizes critical differences between Compound A and analogous purine derivatives:
Analysis of Substituent Effects
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in Compound A introduces steric hindrance and electron-withdrawing effects compared to the 2-methoxyphenyl group in . Chlorine’s electronegativity may enhance binding affinity in hydrophobic pockets, whereas methoxy groups could improve solubility.
- Positional Isomerism: Compound A’s 2-chlorophenyl substituent (ortho position) contrasts with the 4-chlorophenylsulfanyl group (para position) in .
- Functional Group Diversity : The adamantyl carboxamide in introduces significant bulk and lipophilicity, which may hinder membrane permeability compared to Compound A’s simpler chlorophenyl group.
Biological Activity
2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a purine derivative with significant biological activity, particularly in the context of blood coagulation and cellular processes. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Overview
- Molecular Formula : C₁₁H₈ClN₅O
- Molecular Weight : 261.67 g/mol
- CAS Number : 857524-97-1
The primary biological activity of this compound involves its interaction with blood coagulation factor XIIa. This interaction occurs in a noncovalent manner, leading to the inhibition of the coagulation pathway. The resultant effect is a reduction in blood clot formation, which is crucial for preventing conditions like thrombosis without disrupting normal hemostasis.
Biochemical Pathways
The compound's inhibition of factor XIIa affects several biochemical pathways, particularly those involved in:
- Coagulation Cascade : Inhibiting factor XIIa can prevent excessive clotting.
- Cell Cycle Regulation : Interactions with cyclin-dependent kinases (CDKs) indicate potential roles in regulating cell proliferation and apoptosis.
Pharmacokinetics
Research indicates that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier. This property enhances its potential for therapeutic applications in neurological conditions and other systemic diseases.
Cellular Effects
The compound has been shown to modulate various cellular processes:
- Influence on Signaling Pathways : It affects the TGF-β signaling pathway, which is essential for cellular differentiation and proliferation.
- Gene Expression Modulation : The compound can alter gene expression patterns, impacting metabolic processes within cells.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Factor XIIa Inhibition | Significant reduction in thrombus formation | |
| CDK Interaction | Modulates cell cycle progression | |
| TGF-β Pathway | Influences cellular differentiation and apoptosis |
Case Study Analysis
In a study examining the effects of various purine derivatives on coagulation factors, this compound was found to be a potent inhibitor of factor XIIa. This study highlighted its potential utility in developing anticoagulant therapies without the side effects associated with traditional anticoagulants.
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-6-chloropurine | Chlorine substitution at C6 | Moderate inhibition of CDKs |
| 8-Chlorotheophylline | Similar chlorine substitution | Different pharmacological profile |
| 2-Amino-8-methylpurine | Methylated analogue | Distinct chemical reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling substituted purine precursors with chlorophenyl derivatives. Key steps include:
- Nucleophilic substitution : Reacting 6-chloropurine derivatives with 2-chlorophenyl Grignard reagents under anhydrous tetrahydrofuran (THF) at −78°C to form the C8-chlorophenyl bond .
- Amination : Introducing the amino group at the 2-position via catalytic amination using Pd/C or Rhodium complexes in ammonia-saturated methanol .
- Purification : Chromatography (e.g., silica gel, eluting with ethyl acetate/methanol 9:1) or recrystallization from hot ethanol improves purity (>95% by HPLC) .
- Critical Factors : Temperature control during substitution minimizes byproducts, while solvent polarity affects crystallization efficiency .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : - and -NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for chlorophenyl) .
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) in the purine ring .
- DFT calculations : Predict electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., N7 as nucleophilic center) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases like CDK2 or EGFR .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC values calculated via nonlinear regression .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological efficacy across studies be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to exclude solvent artifacts .
- Metabolic stability : Assess liver microsome stability (e.g., human CYP3A4 incubation) to identify rapid degradation confounding in vivo results .
- Target engagement : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. What strategies improve selectivity for purine-binding targets (e.g., enzymes vs. receptors)?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., 2-fluoro vs. 2-chlorophenyl) to map steric/electronic effects .
- Co-crystallization : Resolve X-ray structures of the compound bound to targets (e.g., adenosine deaminase) to identify key binding motifs .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to assess off-target kinase interactions .
Q. How can researchers address poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance solubility, with enzymatic cleavage in physiological conditions .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) for sustained release .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v to improve bioavailability .
Q. What computational methods predict metabolite formation and toxicity?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation at C8 or glucuronidation) .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .
- LC-MS/MS validation : Identify major metabolites in hepatocyte incubations and compare with predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
